3-Aminopropylphosphinic acid

GABAB Receptor Agonist Smooth Muscle Pharmacology Peripheral Nervous System

3-Aminopropylphosphinic acid (3-APPA) is the GABAB partial agonist of choice for discerning researchers. With a Ki of 15 nM and 5-7x higher potency than baclofen in smooth muscle assays, it enables lower concentrations and reduced off-target effects. Its partial agonism (Emax 67%, EC50 0.83 μM) is ideal for electrophysiology and probing pre-/post-synaptic receptor roles. For in vivo TLOSR studies, 3-APPA offers a superior therapeutic index due to GAT-mediated uptake limiting CNS penetration. Order for reproducible, mechanistically distinct GABAB research.

Molecular Formula C3H9NO2P+
Molecular Weight 122.08 g/mol
CAS No. 103680-47-3
Cat. No. B034801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopropylphosphinic acid
CAS103680-47-3
Synonyms3-aminopropanephosphinic acid
3-aminopropylphosphinic acid
3-aminopropylphosphonous acid
CGP 27 492
CGP 27492
CGP-27492
Molecular FormulaC3H9NO2P+
Molecular Weight122.08 g/mol
Structural Identifiers
SMILESC(CN)C[P+](=O)O
InChIInChI=1S/C3H8NO2P/c4-2-1-3-7(5)6/h1-4H2/p+1
InChIKeyMQIWYGZSHIXQIU-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminopropylphosphinic Acid (CAS 103680-47-3) Procurement Overview: A Potent and Selective GABAB Receptor Agonist


3-Aminopropylphosphinic acid (3-APPA, also known as CGP 27492, CAS 103680-47-3) is a phosphinic acid analogue of the neurotransmitter γ-aminobutyric acid (GABA). It is primarily characterized as a potent and selective agonist for the metabotropic GABAB receptor [1]. The compound acts as a partial agonist at GABAB receptors [2] and has been extensively utilized as a pharmacological tool in scientific research to investigate the physiological roles of GABAB receptor signaling in both peripheral and central nervous systems [3].

Why 3-Aminopropylphosphinic Acid Cannot Be Substituted by Generic GABAB Agonists


3-Aminopropylphosphinic acid exhibits a distinct pharmacological profile that prevents its direct substitution with other common GABAB agonists like baclofen or its methyl-phosphinic acid derivatives. Critically, the compound demonstrates a functional profile as a partial agonist [1], which is in contrast to the full agonism of baclofen [2]. Furthermore, 3-aminopropylphosphinic acids have been shown to inhibit transient lower oesophageal sphincter relaxation (TLOSR) with a superior therapeutic index compared to 3-aminopropyl(methyl)phosphinic acids, a difference mechanistically linked to its susceptibility to GABA transporter (GAT)-mediated cellular uptake [3]. These nuanced pharmacodynamic and pharmacokinetic differences directly impact experimental outcomes and cannot be replicated by using other GABAB agonists.

Quantitative Comparative Evidence for Selecting 3-Aminopropylphosphinic Acid


Potency Comparison: 3-APPA is 7x More Potent than Baclofen in Guinea-Pig Ileum

In a direct comparative study of cholinergic twitch contractions in the guinea-pig isolated ileum, 3-aminopropylphosphinic acid was found to be seven times more potent than the standard GABAB agonist baclofen [1].

GABAB Receptor Agonist Smooth Muscle Pharmacology Peripheral Nervous System

Potency Comparison: 3-APPA is 5x More Potent than Baclofen in Rat Anococcygeus Muscle

In the rat isolated anococcygeus muscle preparation, 3-aminopropylphosphinic acid demonstrated five times greater potency than baclofen in inhibiting nerve-mediated contractions [1].

GABAB Receptor Agonist Smooth Muscle Pharmacology Urogenital System

Therapeutic Index Advantage: 3-Aminopropylphosphinic Acids vs. 3-Aminopropyl(methyl)phosphinic Acids

A study comparing 3-aminopropylphosphinic acids and 3-aminopropyl(methyl)phosphinic acids demonstrated that the former possess a superior therapeutic index for inhibiting transient lower oesophageal sphincter relaxation (TLOSR) in vivo [1]. This advantage is attributed to differential GABA transporter (GAT)-mediated uptake of the 3-aminopropylphosphinic acid class, which limits their central nervous system penetration and associated side effects [1].

GABAB Receptor Agonist Gastroenterology Pharmacokinetics

Agonist Efficacy Profile: 3-APPA is a Partial Agonist, Distinguishing it from Full Agonists like Baclofen

Functional characterization identifies 3-aminopropylphosphinic acid as a partial agonist at GABAB receptors [1], unlike the full agonist baclofen [2]. While both compounds activate the receptor, a partial agonist elicits a submaximal response even at full receptor occupancy. In rat brain slices, the maximal effect of 3-APPA was reported as 67% with an EC50 of 0.83 μM, further substantiating its partial agonist profile [3].

GABAB Receptor Agonist Pharmacodynamics Signal Transduction

High Binding Affinity: 3-APPA Exhibits a Ki of 15 nM at Rat Brain GABAB Receptors

In competitive radioligand binding assays using [³H]GABA at GABAB receptor sites in rat brain synaptic membranes, 3-aminopropylphosphinic acid displayed a high binding affinity with an inhibition constant (Ki) of 15 nM and an EC50 of 19 nM [1].

GABAB Receptor Radioligand Binding Affinity

High-Value Research Applications for 3-Aminopropylphosphinic Acid (CAS 103680-47-3)


Investigating Peripheral GABAB Receptor Function in Smooth Muscle Tissues

3-Aminopropylphosphinic acid is the agonist of choice for in vitro studies of GABAB receptor-mediated inhibition of smooth muscle contraction in peripheral tissues like the guinea-pig ileum and rat anococcygeus muscle. Its documented 5-7 fold higher potency over baclofen in these specific assays [1] allows for the use of lower concentrations, potentially reducing off-target effects and improving signal-to-noise ratios in functional pharmacology experiments.

Differentiating Pre- and Post-Synaptic GABAB Receptor Responses in Electrophysiology

The compound's established partial agonist profile at GABAB receptors, with a defined maximal effect (67%) and EC50 (0.83 μM) in rat brain slices [2], makes it a valuable tool for electrophysiological studies. Researchers can use 3-APPA to selectively probe the functional roles of pre- and post-synaptic GABAB receptors, as its partial agonism allows it to antagonize the effects of full agonists under specific conditions of receptor reserve.

In Vivo Studies Requiring a Peripherally-Restricted GABAB Agonist Scaffold

For in vivo research focused on peripheral GABAB receptor targets, such as inhibition of transient lower oesophageal sphincter relaxation (TLOSR), the 3-aminopropylphosphinic acid scaffold offers a documented advantage. Studies show this class provides a superior therapeutic index compared to 3-aminopropyl(methyl)phosphinic acids, a difference linked to its increased susceptibility to GABA transporter (GAT)-mediated uptake, which limits unwanted central nervous system penetration and associated side effects [3].

High-Affinity Probe for GABAB Receptor Binding and Occupancy Assays

With a measured Ki of 15 nM at rat brain GABAB receptors [4], 3-aminopropylphosphinic acid serves as an excellent high-affinity ligand for radioligand binding displacement studies. Its potent binding characteristics make it suitable for defining GABAB receptor pharmacology in native tissues, characterizing new chemical entities, and for use as a reference compound in the development of novel GABAB PET tracers or fluorescent probes.

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